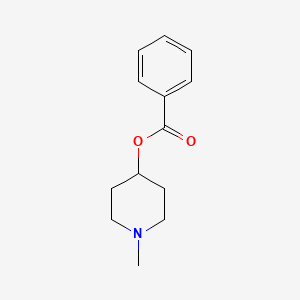

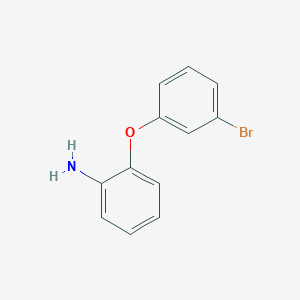

1-Methylpiperidin-4-yl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pipercaine hydrochloride is a local anesthetic drug developed in the 1920s. It is primarily used for infiltration and nerve blocks. The compound is known for its ability to block sodium channels, which makes it effective in numbing specific areas of the body during surgical procedures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pipercaine hydrochloride is synthesized through the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of pipercaine hydrochloride involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification processes such as recrystallization to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions

Pipercaine hydrochloride primarily undergoes substitution reactions due to the presence of the benzoate ester group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of benzoic acid and the corresponding amine .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

Hydrolysis Reactions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Formation of substituted benzoate esters.

Hydrolysis Reactions: Formation of benzoic acid and 2-methylpiperidine.

Applications De Recherche Scientifique

Pipercaine hydrochloride has various applications in scientific research:

Chemistry: Used as a model compound to study ester hydrolysis and substitution reactions.

Biology: Employed in studies involving sodium channel blockers to understand nerve signal transmission.

Medicine: Utilized as a local anesthetic in dental and minor surgical procedures.

Industry: Applied in the formulation of topical anesthetic creams and gels

Mécanisme D'action

Pipercaine hydrochloride exerts its effects by blocking sodium channels on nerve cell membranes. This action prevents the initiation and propagation of nerve impulses, leading to localized numbness. The compound binds to the sodium channels in their inactivated state, stabilizing the membrane and preventing depolarization .

Comparaison Avec Des Composés Similaires

Similar Compounds

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Tetracaine: Known for its longer duration of action compared to pipercaine hydrochloride.

Lidocaine: A widely used local anesthetic with a faster onset of action.

Uniqueness of Pipercaine Hydrochloride

Pipercaine hydrochloride is unique due to its specific chemical structure, which allows for effective sodium channel blocking with minimal systemic toxicity. Its intermediate duration of action makes it suitable for various medical applications without the prolonged effects seen with other anesthetics .

Propriétés

IUPAC Name |

(1-methylpiperidin-4-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-9-7-12(8-10-14)16-13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBIONVQXMUSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)

![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)

![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)

![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)